molecular formula C11H9ClN2O3 B8584575 5-Chloro-6-methoxy-4-methyl-8-nitroquinoline

5-Chloro-6-methoxy-4-methyl-8-nitroquinoline

Cat. No. B8584575
M. Wt: 252.65 g/mol
InChI Key: GPBVKFNHFDCKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-methoxy-4-methyl-8-nitroquinoline is a useful research compound. Its molecular formula is C11H9ClN2O3 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-methoxy-4-methyl-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methoxy-4-methyl-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

5-chloro-6-methoxy-4-methyl-8-nitroquinoline

InChI

InChI=1S/C11H9ClN2O3/c1-6-3-4-13-11-7(14(15)16)5-8(17-2)10(12)9(6)11/h3-5H,1-2H3

InChI Key

GPBVKFNHFDCKCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the 5-hydroxyquinoline IV (5.25 g, 0.022 mol) in phosphorus oxychloride (75 mL) was heated at 80° for 2 hours. The reaction mixture was poured onto ice and basified with excess ammonium hydroxide. The tan solid was filtered to give 5.8 g of crude product. This material was purified via column chromatography over silica gel and elution with chloroform. The fast-moving yellow band was collected and concentrated to give 3.9 g (69%) of the title compound, mp 167°-169°. Crystallization from ethanol did not raise the melting point. The crude material can also be purified by sublimation.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

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